N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3OS/c26-16-10-11-20(27)19(12-16)23-14-32-25(29-23)30-24(31)18-13-22(15-6-2-1-3-7-15)28-21-9-5-4-8-17(18)21/h1-14H,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKCGFBBQNIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the quinoline moiety via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with its analogs:
*Estimated values based on structural analogs.
Key Observations:
- Lipophilicity (XLogP3): The target compound exhibits higher lipophilicity (6.2) compared to fluorophenyl (5.1) and thiadiazole (4.7) analogs, attributed to the electron-withdrawing dichlorophenyl group and aromatic quinoline core. This may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding: All compounds share one hydrogen bond donor (amide NH) and 5–6 acceptors (quinoline N, thiazole S, carbonyl O), suggesting similar interactions with polar targets.
- Fluorine substitution () lowers steric bulk compared to chlorine, which may affect target binding .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its diverse biological activities, making it a subject of various pharmacological studies. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 445.35 g/mol. The structural uniqueness of this compound contributes to its potential therapeutic applications.
Target Interactions
Thiazole derivatives like this compound are known to interact with various biological targets. These interactions can lead to modulation of several biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors with high affinity, influencing cellular signaling pathways.
Biochemical Pathways
The biological activity of this compound can be attributed to its ability to affect multiple biochemical pathways. For instance, it may modulate pathways related to inflammation, apoptosis, and cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Mycobacterial Inhibition : Compounds in the same class have shown promising activity against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium avium, outperforming standard treatments like isoniazid and pyrazinamide .
| Compound | Activity Against M. tuberculosis | Standard Comparison |
|---|---|---|
| This compound | High | Better than isoniazid |
| Other derivatives | Moderate | Comparable to pyrazinamide |
Cytotoxicity and Selectivity
Studies have evaluated the cytotoxic effects of this compound on human cell lines. Notably:
- THP-1 Cell Line : The compound exhibited low toxicity against the THP-1 human monocytic leukemia cell line, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole and quinoline rings significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of chlorine atoms enhances receptor binding affinity.
- Phenyl Group Positioning : The positioning of the phenyl group affects solubility and permeability across cellular membranes.
Case Study 1: Antimycobacterial Activity
In a comparative study involving various quinoline derivatives, this compound was tested for its efficacy against M. tuberculosis. The compound demonstrated an IC50 value significantly lower than traditional antimycobacterial agents.
Case Study 2: Fungal Inhibition
Another study assessed the antifungal properties of related compounds against Sclerotinia sclerotiorum. The results indicated that certain derivatives exhibited superior inhibitory effects compared to established fungicides like quinoxyfen .
Q & A
Basic: What are the standard synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide?
Answer:
A common approach involves coupling 2-phenylquinoline-4-carboxylic acid derivatives with 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane). Triethylamine is often used to neutralize HCl byproducts. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/acetone mixtures . Characterization via -NMR and LC-MS confirms product identity and purity (>98%).
Basic: Which spectroscopic methods are critical for structural elucidation of this compound?
Answer:
- X-ray crystallography : Resolves stereoelectronic effects and confirms substituent orientations (e.g., dihedral angles between thiazole and quinoline moieties) .
- FT-IR : Validates amide C=O stretches (~1650–1680 cm) and aromatic C-Cl vibrations (~600–800 cm) .
- - and -NMR : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm) and carbon connectivity .
Advanced: How can discrepancies in biological activity data across studies be systematically addressed?
Answer:
Discrepancies may arise from:
- Purity variations : Use HPLC-UV/ELSD to ensure >99% purity, as trace impurities (e.g., unreacted intermediates) can skew activity .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) using controls like staurosporine for apoptosis assays.
- Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Meta-analysis of structural analogs (e.g., ’s chlorophenyl hydrazone derivatives) can identify structure-activity trends .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Answer:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of 2-phenylquinoline-4-carboxylic acid to thiazol-2-amine to drive amidation completion .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., epimerization).
- Catalyst screening : Replace EDC with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF) .
- Byproduct removal : Aqueous washes (NaHCO, brine) extract unreacted acids/amines .
Basic: How is the compound’s stability assessed under experimental storage conditions?
Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Common degradants include hydrolyzed amide bonds or oxidized thiazole rings .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm exposure for 48 hrs) .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinase ATP-binding sites) using AMBER force fields. Validate with MD simulations (100 ns) to assess binding stability .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl at 2,5-positions) with IC values from analogs (e.g., ’s triazole-carboxamide derivatives) .
Advanced: How to resolve crystallographic disorder in X-ray structures of this compound?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL’s PART instructions to model disordered regions (e.g., dichlorophenyl rotation).
- Hydrogen bonding : Identify R(8) motifs (N–H⋯N interactions) to stabilize lattice packing .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations via GraphPad Prism .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .
Advanced: How to design analogs to improve metabolic stability?
Answer:
- Bioisosteric replacement : Substitute thiazole with oxazole (lower log P) or introduce fluorine at meta positions (CYP450 resistance) .
- Prodrug strategies : Esterify the carboxamide to enhance membrane permeability (hydrolyzed in vivo by esterases) .
Advanced: How to validate contradictory results in target engagement studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
